Cas no 1987083-96-4 (Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1))

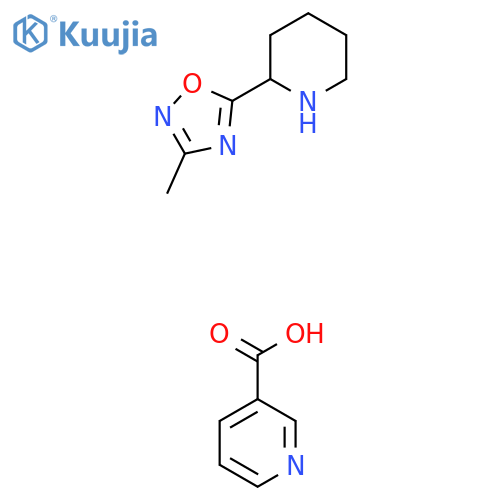

1987083-96-4 structure

商品名:Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)

CAS番号:1987083-96-4

MF:C14H18N4O3

メガワット:290.317722797394

MDL:MFCD28052761

CID:4784470

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 化学的及び物理的性質

名前と識別子

-

- Nicotinic acid - 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)

- 3-Methyl-5-(2-piperidyl)-1,2,4-oxadiazole nicotinic acid

- HTS000076

- Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)

- 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid

-

- MDL: MFCD28052761

- インチ: 1S/C8H13N3O.C6H5NO2/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;8-6(9)5-2-1-3-7-4-5/h7,9H,2-5H2,1H3;1-4H,(H,8,9)

- InChIKey: MGDMNFIECVITNP-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCCCN2)=NC(C)=N1.OC(C1C=NC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 290.13789045 g/mol

- どういたいしつりょう: 290.13789045 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101

- ぶんしりょう: 290.32

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 199712-1g |

3-Methyl-5-(2-piperidyl)-1,2,4-oxadiazole nicotinic acid |

1987083-96-4 | 1g |

$670.00 | 2023-09-09 |

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 関連文献

-

1. Back matter

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

1987083-96-4 (Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量